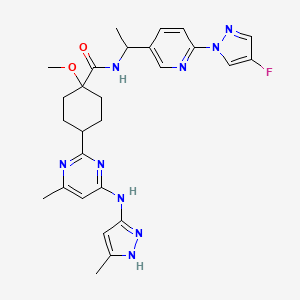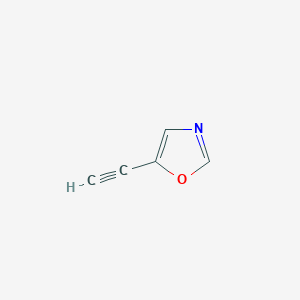
N-(5-(piperazine-1-carbonyl)thiophen-2-yl)butane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(piperazine-1-carbonyl)thiophen-2-yl)butane-1-sulfonamide is a complex organic compound that features a thiophene ring, a piperazine moiety, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(piperazine-1-carbonyl)thiophen-2-yl)butane-1-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Piperazine Moiety: The piperazine group can be introduced through a condensation reaction with acyl chloride, followed by deprotection under acidic conditions.
Attachment of the Sulfonamide Group: The sulfonamide group is typically introduced via a reaction with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(piperazine-1-carbonyl)thiophen-2-yl)butane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
N-(5-(piperazine-1-carbonyl)thiophen-2-yl)butane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Mécanisme D'action
The mechanism of action of N-(5-(piperazine-1-carbonyl)thiophen-2-yl)butane-1-sulfonamide involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-(piperazine-1-carbonyl)pyridin-2-yl)butane-1-sulfonamide: Similar structure but with a pyridine ring instead of thiophene.
N-(5-(piperazine-1-carbonyl)furan-2-yl)butane-1-sulfonamide: Contains a furan ring instead of thiophene.
Uniqueness
N-(5-(piperazine-1-carbonyl)thiophen-2-yl)butane-1-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C13H21N3O3S2 |
|---|---|
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
N-[5-(piperazine-1-carbonyl)thiophen-2-yl]butane-1-sulfonamide |
InChI |
InChI=1S/C13H21N3O3S2/c1-2-3-10-21(18,19)15-12-5-4-11(20-12)13(17)16-8-6-14-7-9-16/h4-5,14-15H,2-3,6-10H2,1H3 |
Clé InChI |
KKIYJWIACLMFMX-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)NC1=CC=C(S1)C(=O)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


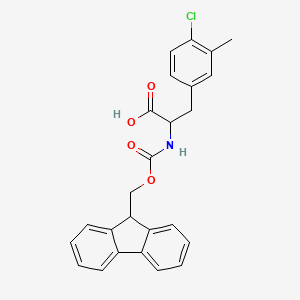
![Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride](/img/structure/B12308094.png)
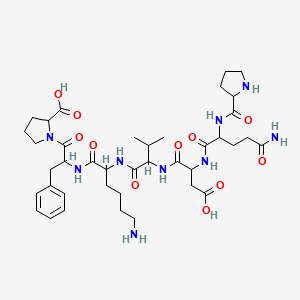
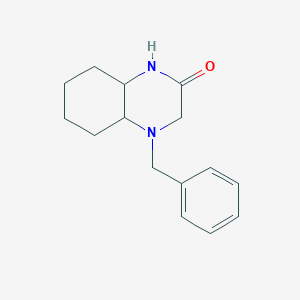
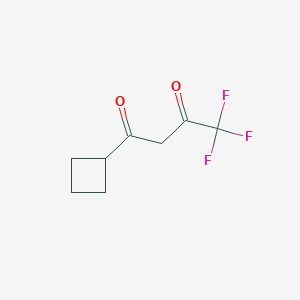

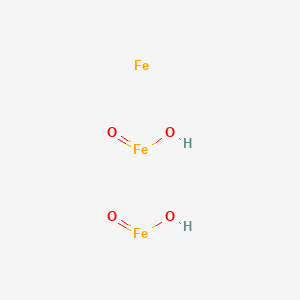

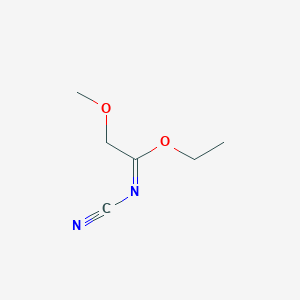

![DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium](/img/structure/B12308150.png)
![[5-(Hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B12308152.png)
